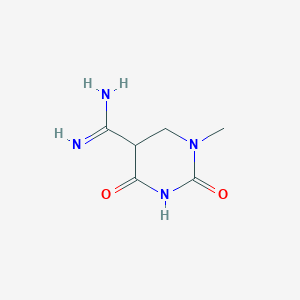

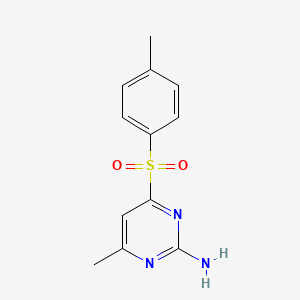

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest due to their biological activities. For instance, novel 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductases, with the synthesis achieved via reductive amination and nucleophilic displacement reactions . Another study reported the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates through the Atwal-Biginelli cyclocondensation reaction, which expands the molecular diversity of pyrimidine derivatives . These methods could potentially be adapted for the synthesis of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The crystal and molecular structures of various pyrimidine derivatives have been determined, revealing conformations and substituent orientations that could influence their biological interactions . For example, the crystal structure of a dihydropyrimidinethione derivative showed a half-chair conformation of the central heterocyclic ring . Understanding the molecular structure of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide" would be essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by their substituents and structural conformations. For instance, oligonucleotides containing modified pyrimidine bases showed different chemical reactivities and physical properties, which are important for their biological functions . The interaction of a pyrimidine derivative with DNA was also studied, suggesting a groove mode of binding via hydrogen bonds . These findings could provide insights into the potential chemical reactions and interactions of "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide" with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and dielectric constants, are important for their practical applications. Novel polyimides derived from a pyridine-containing aromatic dianhydride monomer showed good solubility, thermal stability, and mechanical properties, along with low dielectric constants . These properties are relevant for the development of materials and drugs based on pyrimidine structures, including "1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide".

Scientific Research Applications

Pyrimidine Derivatives in Antiviral Research

Pyrimidine derivatives have shown notable antiviral properties. For instance, certain pyrimidine derivatives inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. These derivatives display potent antiviral activity, especially against measles virus, by blocking this critical biosynthesis pathway (Munier-Lehmann et al., 2015).

Pyrimidine-based Supramolecular Assemblies

Novel pyrimidine derivatives have been synthesized and investigated for their potential in co-crystallization and forming supramolecular assemblies. These compounds have shown the ability to form complex 2D and 3D networks through extensive hydrogen-bonding interactions. This property is particularly important in the development of new materials and molecular recognition processes (Fonari et al., 2004).

Pyrimidine Derivatives in Antiretroviral Therapy

Some pyrimidine derivatives have demonstrated significant inhibitory activity against retrovirus replication, making them potential candidates for antiretroviral therapy. These compounds have shown particular efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).

Pyrimidine Derivatives in Studying DNA Damage and Repair

Pyrimidinones, part of the (6-4) photolesions formed from two adjacent pyrimidine bases on a DNA strand, have been studied for their photophysical and photochemical properties. Understanding the behavior of such compounds under different conditions contributes to the knowledge of DNA damage and repair mechanisms, crucial for cancer research and the development of photoprotective agents (Ryseck et al., 2013).

Mechanism of Action

properties

IUPAC Name |

1-methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-10-2-3(4(7)8)5(11)9-6(10)12/h3H,2H2,1H3,(H3,7,8)(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPNQXFRVYWDDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(=O)NC1=O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377592 |

Source

|

| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

CAS RN |

446276-07-9 |

Source

|

| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)

![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)